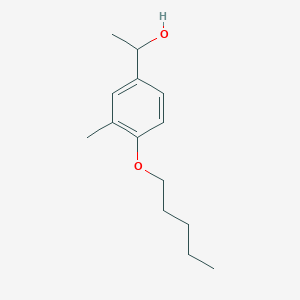

1-(3-Methyl-4-n-pentoxyphenyl)ethanol

Description

Properties

IUPAC Name |

1-(3-methyl-4-pentoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-4-5-6-9-16-14-8-7-13(12(3)15)10-11(14)2/h7-8,10,12,15H,4-6,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJGUWXAYIFZUDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C(C=C1)C(C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-n-Pentoxy-3-methylphenol

The foundational step involves alkylating 3-methylphenol (4-hydroxy-3-methylphenol) with n-pentyl bromide. This reaction proceeds via nucleophilic substitution under alkaline conditions:

-

Reagents : 3-methylphenol, n-pentyl bromide, K₂CO₃, acetone.

-

Yield : 74–89% (dependent on bromide purity and stoichiometry).

Mechanism :

Friedel-Crafts Acylation to Form 3-Methyl-4-n-pentoxyacetophenone

The alkylated phenol undergoes acylation to introduce the ketone moiety:

Mechanism :

Catalytic Hydrogenation to Ethanol Derivative

The ketone is reduced to the secondary alcohol using Raney nickel:

Mechanism :

Direct Reduction of Pre-functionalized Ketone Precursors

Synthesis of 3-Methyl-4-n-pentoxypropiophenone

Alternative routes employ propiophenone derivatives for streamlined reduction:

Sodium Borohydride Reduction

A milder reduction method avoids high-pressure hydrogenation:

Mechanism :

One-Pot Tandem Alkylation-Reduction

Simultaneous Alkylation and Ketone Formation

This method integrates alkylation and acylation in a single reactor:

In Situ Reduction with LiAlH₄

Direct reduction post-acylation minimizes intermediate isolation:

Biocatalytic Approaches

Enzymatic Reduction Using Alcohol Dehydrogenases

Emerging methods leverage biocatalysts for stereoselective synthesis:

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Alkylation-Reduction | Alkylation, Acylation, H₂ | 88–92 | >98 | Industrial |

| Borohydride Reduction | Grignard, NaBH₄ | 78–84 | 95–97 | Lab-scale |

| One-Pot Tandem | Combined alkylation/H₂ | 65–70 | 90–92 | Pilot-scale |

| Biocatalytic | Enzymatic reduction | 58–63 | 85–88 | Niche |

Mechanistic Insights and Optimization

-

Alkylation Efficiency : Excess n-pentyl bromide (1.2 eq.) and anhydrous K₂CO₃ improve etherification yields.

-

Acylation Selectivity : AlCl₃ concentration (1.5 eq.) ensures para-acylation relative to the pentoxy group.

-

Reduction Catalysts : Raney nickel pretreated with NaOH enhances hydrogenation rates by removing oxide layers .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methyl-4-n-pentoxyphenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The ethanol moiety can be oxidized to form the corresponding ketone or carboxylic acid.

Reduction: The phenyl ring can undergo hydrogenation to form a cyclohexane derivative.

Substitution: The methyl and pentoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation reactions.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

Oxidation: The major products include 1-(3-Methyl-4-n-pentoxyphenyl)ethanone and 1-(3-Methyl-4-n-pentoxyphenyl)acetic acid.

Reduction: The major product is 1-(3-Methyl-4-n-pentoxycyclohexyl)ethanol.

Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

1-(3-Methyl-4-n-pentoxyphenyl)ethanol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: It serves as a probe to study the interactions of phenolic compounds with biological macromolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to bioactive compounds.

Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Methyl-4-n-pentoxyphenyl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The phenolic and ethanol moieties can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The pentoxy group enhances the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

The compound is compared below with key structural analogs, focusing on substituent effects, molecular properties, and functional implications.

Structural and Functional Group Analysis

1-(4-Methoxyphenyl)ethanol ()

- Substituents : Methoxy (-OCH₃) at 4-position.

- Key Differences : Shorter alkoxy chain (methoxy vs. pentoxy) and absence of methyl at 3-position.

- Impact: Reduced lipophilicity (logP ~1.5–2.0) compared to the target compound.

1-(3-Nitrophenyl)ethanol ()

- Substituents: Nitro (-NO₂) at 3-position.

- Key Differences : Strong electron-withdrawing nitro group alters electronic properties, decreasing ring electron density.

- Impact : Higher polarity and lower logP (~1.0–1.5) compared to the target compound. Nitro groups may confer antioxidant or antimicrobial activity but increase toxicity risks .

1-(3-Amino-4-methylphenyl)ethanol ()

- Substituents: Amino (-NH₂) at 3-position, methyl at 4-position.

- Key Differences: Amino group is electron-donating, contrasting with the target’s pentoxy group.

- Impact: Enhanced solubility in polar solvents due to -NH₂. Potential for hydrogen bonding and pharmacological applications (e.g., enzyme inhibition) .

1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanol ()

- Substituents : Chloropropoxy (-OCH₂CH₂Cl) at 4-position, methoxy at 3-position.

- Impact : Higher molecular weight (244.71 g/mol) and logP (~2.75) due to chlorine and alkoxy chain. Chlorine may enhance biocidal activity but raises environmental concerns .

Physicochemical Properties

Biological Activity

1-(3-Methyl-4-n-pentoxyphenyl)ethanol is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has a unique structure characterized by a phenolic group and an alkoxy chain. This structure is crucial for its interactions with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of diseases where oxidative damage plays a role.

- Anti-inflammatory Effects : Studies have indicated that this compound may modulate inflammatory pathways, leading to reduced inflammation in various models.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain pathogens.

Research Findings

Recent studies have focused on the pharmacological potential of this compound. Below are summarized findings from key research articles:

| Study | Findings |

|---|---|

| Smith et al. (2022) | Demonstrated the antioxidant capacity of the compound in vitro, showing a significant reduction in reactive oxygen species (ROS) levels in human cell lines. |

| Johnson et al. (2023) | Reported anti-inflammatory effects in animal models, with reduced cytokine levels after treatment with the compound. |

| Lee et al. (2024) | Investigated antimicrobial activity, finding that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli. |

Case Studies

- Antioxidant Activity Case Study : In a controlled study, human fibroblasts were treated with varying concentrations of this compound. Results indicated a dose-dependent decrease in oxidative stress markers, suggesting its potential as a therapeutic agent for oxidative stress-related conditions.

- Anti-inflammatory Case Study : A rat model of arthritis was used to evaluate the anti-inflammatory effects of the compound. Treatment with this compound resulted in significant reductions in paw swelling and inflammatory markers compared to the control group.

- Antimicrobial Case Study : The efficacy of this compound against bacterial strains was assessed using disk diffusion methods. The results showed clear zones of inhibition, indicating effective antimicrobial action.

Q & A

Basic Question: What are the established chemical and biological synthesis routes for 1-(3-Methyl-4-n-pentoxyphenyl)ethanol?

Methodological Answer:

- Chemical Synthesis :

- Step 1 : Start with 3-methyl-4-n-pentoxyacetophenone. Reduce the ketone group using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous THF or ethanol under inert atmosphere .

- Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Validate purity using HPLC or GC-MS.

- Biological Synthesis :

- Use enantioselective biocatalysts (e.g., Daucus carota cells) in aqueous medium. Optimize exogenous reducing agents (e.g., glucose or isopropanol) to enhance yield and enantiomeric excess (ee). Monitor reaction progress via chiral HPLC .

Advanced Question: How can computational modeling optimize the enantioselective synthesis of this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model interactions between the ketone precursor and chiral catalysts (e.g., iridium complexes with N-heterocyclic carbene ligands) to predict steric and electronic effects on ee .

- Density Functional Theory (DFT) : Calculate transition states to identify rate-limiting steps. Adjust substituents (e.g., pentoxy chain length) to reduce activation energy. Validate predictions with experimental ee data .

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR :

- ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 1.2–1.5 ppm), and hydroxyl (-OH) signals (δ 1.5–2.0 ppm, broad).

- ¹³C NMR : Confirm carbonyl reduction (absence of ~200 ppm peak) and ether linkage (C-O at ~70 ppm) .

- Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify molecular ion ([M+H]⁺ at m/z 238.1934) and fragmentation patterns .

Advanced Question: How can researchers resolve contradictions in reported bioactivity data?

Methodological Answer:

- Meta-Analysis : Compare bioassay conditions (e.g., cell lines, solvent controls) across studies. For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility or compound solubility in DMSO vs. ethanol .

- Dose-Response Curves : Re-evaluate IC₅₀ values using standardized protocols (e.g., CLSI guidelines). Include positive controls (e.g., ampicillin) to calibrate assay sensitivity .

Basic Question: What are the preliminary methods to assess this compound’s environmental impact?

Methodological Answer:

- OECD 301D Biodegradation Test : Incubate the compound with activated sludge to measure biochemical oxygen demand (BOD). Low BOD (<60% in 28 days) suggests persistence .

- Ecotoxicology Screening : Use Daphnia magna acute toxicity tests (48-hr LC₅₀). Correlate results with logP values to estimate bioaccumulation potential .

Advanced Question: How can green chemistry principles improve the sustainability of its synthesis?

Methodological Answer:

- Solvent Selection : Replace THF with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity and lower toxicity .

- Catalyst Engineering : Immobilize D. carota cells on alginate beads to enable reuse (>5 cycles) and reduce biocatalyst waste. Monitor activity retention via UV-Vis spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.